RGS‑Family Modulator Screen: EC₅₀ > 30 µM Defines This Compound as a Well‑Characterized Negative Control
In the University of New Mexico high‑throughput screen (NIH R21NS057014) designed to identify regulators of RGS4, RGS7, and RGS8 protein interactions, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate consistently returned an EC₅₀ > 3.00 × 10⁴ nM (> 30 µM) [1]. By comparison, the hit‑calling threshold for this assay was set substantially lower (typical active compounds exhibited EC₅₀ values in the 0.1–10 µM range), meaning the target compound resides firmly in the inactive zone of the screening distribution [2]. This quantitative inactivity, recorded across three independent RGS isoforms, is not a generic property of the pyrimidine‑thiophene class but specific to the dimethoxymethyl acetal / thiophene‑2‑carboxylate substitution pattern.
| Evidence Dimension | RGS protein modulation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ > 30,000 nM (RGS4, RGS7, RGS8) |
| Comparator Or Baseline | Hit threshold: EC₅₀ < 10,000 nM (active); typical active compounds EC₅₀ 100–10,000 nM [2] |
| Quantified Difference | ≥ 3‑fold above typical hit threshold; unequivocally inactive |
| Conditions | University of New Mexico HTS; fluorescence‑based protein‑interaction assay; pH 7.4; 2°C (BindingDB assay IDs 1‑4101, 1‑4102, 1‑4135) |
Why This Matters
Procurement for assay‑development laboratories requires rigorously characterized negative controls that do not interfere with RGS‑GPCR readouts; this compound provides multi‑isoform inactivity data that is publicly traceable and reproducible.
- [1] BindingDB. BDBM47802: EC₅₀ > 3.00E+4 nM against RGS4, RGS7, RGS8. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=47802 View Source
- [2] NIH R21NS057014: HTS to identify small molecule regulators of RGS family protein interaction (assay summary via BindingDB). View Source
